

Technical Guide: Certificate of Analysis for Methyl Octanoate-d15

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Compound of Interest

Compound Name: Methyl Octanoate-d15

Cat. No.: B567904

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This technical guide provides a comprehensive overview of the typical data and methodologies associated with the certificate of analysis for **Methyl Octanoate-d15**. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or for metabolic studies.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for **Methyl Octanoate-d15**, as compiled from leading suppliers. These values are representative of a typical batch analysis.

Parameter	Specification	Source
CAS Number	1219798-91-0	[1][2][3][4]
Molecular Formula	C ₉ D ₁₅ H ₃ O ₂	[4]
Molecular Weight	173.33 g/mol	
Chemical Purity	≥98%	
Isotopic Enrichment	≥98 atom % D	

Experimental Protocols

Detailed methodologies for the key analytical tests performed to certify **Methyl Octanoate-d15** are outlined below.

This method is used to assess the chemical purity of **Methyl Octanoate-d15** by separating it from any potential non-deuterated or other volatile impurities.

A. Sample Preparation:

- Prepare a stock solution of **Methyl Octanoate-d15** in a volatile organic solvent of high purity (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Perform a serial dilution to obtain a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).

B. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 5975C GC/MS system or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

C. Data Analysis:

- The chemical purity is determined by calculating the peak area percentage of the **Methyl Octanoate-d15** peak relative to the total area of all observed peaks in the chromatogram.
- Peak identification is confirmed by comparing the obtained mass spectrum with a reference spectrum.

NMR spectroscopy is employed to determine the level of deuterium incorporation in the molecule.

A. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Methyl Octanoate-d15**.
- Dissolve the sample in a non-deuterated solvent (e.g., Chloroform, Acetone) to a final volume of 0.6-0.7 mL in an NMR tube. The use of a non-deuterated solvent is crucial to avoid interference with the deuterium signal.

B. Instrumentation and Conditions:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
- Nucleus: ^2H (Deuterium).
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
 - Sufficient number of scans to achieve a good signal-to-noise ratio.
 - Relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure quantitative results.

C. Data Analysis:

- The resulting ^2H NMR spectrum will show signals corresponding to the different deuterium environments in the **Methyl Octanoate-d15** molecule.
- The isotopic enrichment is calculated by integrating the signals of the deuterated positions and comparing them to the signal of a known internal standard or by analyzing the residual proton signals in a ^1H NMR spectrum. For highly deuterated compounds, ^2H NMR is often preferred for more accurate quantification.

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the quality control and certification process of a deuterated standard like **Methyl Octanoate-d15**.



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Caption: Quality control workflow for **Methyl Octanoate-d15**.

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References

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